molecular formula C32H35N2Na3O12S4 B1243488 Tetrasulfocyanine

Tetrasulfocyanine

Cat. No.: B1243488
M. Wt: 836.9 g/mol
InChI Key: HAFZTWYRKGACLU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasulfocyanine (TSC) is a near-infrared (NIR) fluorescent dye with the chemical identifier 2-{(1E,3E,5E,7E)-7-[3,3-dimethyl-5-sulfo-1-(2-sulfoethyl)-1,3-dihydro-2H-indol-2-ylidene]-4-methylhepta-1,3,5-trien-1-yl}-3,3-dimethyl-5-sulfo-1-(2-sulfoethyl)-3H-indolium . Its structure features multiple sulfonic acid groups, enhancing water solubility and stability, making it suitable for in vivo biomedical imaging.

Properties

Molecular Formula

C32H35N2Na3O12S4

Molecular Weight

836.9 g/mol

IUPAC Name

trisodium;(2E)-2-[(2E,4E,6E)-7-[3,3-dimethyl-5-sulfonato-1-(2-sulfonatoethyl)indol-1-ium-2-yl]-4-methylhepta-2,4,6-trienylidene]-3,3-dimethyl-1-(2-sulfonatoethyl)indole-5-sulfonate

InChI

InChI=1S/C32H38N2O12S4.3Na/c1-22(8-6-10-29-31(2,3)25-20-23(49(41,42)43)12-14-27(25)33(29)16-18-47(35,36)37)9-7-11-30-32(4,5)26-21-24(50(44,45)46)13-15-28(26)34(30)17-19-48(38,39)40;;;/h6-15,20-21H,16-19H2,1-5H3,(H3-,35,36,37,38,39,40,41,42,43,44,45,46);;;/q;3*+1/p-3

InChI Key

HAFZTWYRKGACLU-UHFFFAOYSA-K

Isomeric SMILES

C/C(=C\C=C\C1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCS(=O)(=O)[O-])/C=C/C=C/3\C(C4=C(N3CCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C.[Na+].[Na+].[Na+]

Canonical SMILES

CC(=CC=CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCS(=O)(=O)[O-])C=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C.[Na+].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Tetrasulfocyanine vs. Gadolinium-Based Contrast Agents

Parameter This compound (NIRF) Gadolinium-Based Agents (MRI)
Imaging Modality Near-infrared fluorescence Magnetic resonance imaging (MRI)
Specificity Non-specific; targets leaky vasculature Non-specific; distributes via blood flow
Resolution Moderate (limited by tissue depth) High (sub-millimeter anatomical detail)
Cost & Accessibility Low (portable systems) High (requires MRI infrastructure)
Safety No reported toxicity in studies Risk of nephrogenic systemic fibrosis
Key Study Findings Correlated with histopathology Gold standard for soft-tissue contrast

Advantages of TSC :

  • Real-time imaging with minimal equipment .
  • Safe for longitudinal studies due to non-ionizing radiation .

Limitations :

  • Lower depth penetration compared to MRI .

Targeted vs. Non-Targeted TSC Conjugates

Parameter AP39-TSC (Targeted) TSC Alone (Non-specific)
Target Extra domain B (ED-B) of fibronectin Leaky vasculature in inflamed tissues
Specificity High (binds angiogenesis markers) Low (passive accumulation)
Signal-to-Noise Ratio Improved due to reduced background Moderate (background signal present)
Therapeutic Relevance Enables precise disease staging Suitable for broad inflammation monitoring

Key Insight: Targeted TSC conjugates enhance diagnostic accuracy but require complex synthesis and validation .

TSC vs. Other Fluorescent Dyes

While evidence lacks direct comparisons with dyes like indocyanine green (ICG), TSC’s advantages include:

  • Multi-sulfonation : Enhances solubility and reduces aggregation compared to less-sulfonated dyes.
  • Stability : Retains fluorescence intensity over repeated imaging sessions in arthritis models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrasulfocyanine
Reactant of Route 2
Reactant of Route 2
Tetrasulfocyanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.